Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane
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Overview
Description
Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane is a complex organic compound characterized by its unique thieno[2,3-d]pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane typically involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl derivatives with sulfur-containing reagents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the formation of the sulfane bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane is unique due to its bis-thieno[2,3-d]pyrimidine structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S3/c1-7-9(3)21-13-11(7)15(19-5-17-13)23-16-12-8(2)10(4)22-14(12)18-6-20-16/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWXSXUWYNSREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC3=NC=NC4=C3C(=C(S4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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